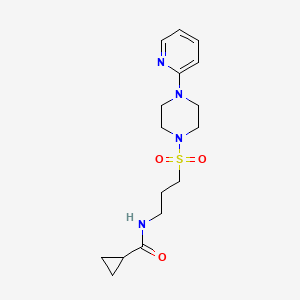

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O3S/c21-16(14-5-6-14)18-8-3-13-24(22,23)20-11-9-19(10-12-20)15-4-1-2-7-17-15/h1-2,4,7,14H,3,5-6,8-13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPFYVXWQROSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-(pyridin-2-yl)piperazine. This can be achieved by reacting pyridine-2-amine with 1,4-dichlorobutane in the presence of a base such as potassium carbonate.

Sulfonylation: The piperazine derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Linking to Cyclopropanecarboxamide: The final step involves coupling the sulfonylated piperazine with cyclopropanecarboxylic acid chloride in the presence of a base such as pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine or pyridine derivatives.

Scientific Research Applications

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as tuberculosis.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a tool compound to study the effects of sulfonyl and piperazine groups on biological activity.

Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the piperazine and pyridine rings can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclopropanecarboxamide and Sulfonamide Linkers

Compounds 19 and 20 from share the cyclopropanecarboxamide group and sulfonamide linker but differ in heterocyclic cores and substituents (Table 1).

Key Differences:

- Compound 19 (C₁₅H₂₁ClN₄O₃S, MW 372.87) features a 2,5-dihydro-1H-pyrrole ring instead of piperazine, linked via a sulfonylethyl group. It demonstrated moderate GSK-3β inhibitory activity .

- Compound 20 (C₁₆H₂₃ClN₄O₃S, MW 386.92) replaces the ethyl linker with a propyl chain, improving activity, likely due to enhanced hydrophobic interactions .

Piperazine-Containing Anticonvulsants

describes N-piperazinylalkyl imides of succinic acid (e.g., 3-aryl-pentamethylenesuccinimides) tested for anticonvulsant activity.

Key Differences:

- These compounds utilize alkyl (rather than sulfonyl) linkers and terminal imide groups.

- Piperazine substituents (e.g., 4-aryl or 4-methyl) influenced efficacy in maximal electroshock seizure (MES) and pentylenetetrazole (scMet) tests, suggesting sodium or calcium channel modulation .

Implications for Target Compound:

The target’s sulfonylpropyl linker and carboxamide group may alter pharmacokinetics (e.g., solubility, half-life) compared to alkyl-linked imides, redirecting activity toward kinase inhibition rather than ion channel effects .

Table 1: Structural and Pharmacological Comparison

Pharmacological and Functional Insights

- GSK-3β Inhibitors (): Sulfonamide linker length critically impacts activity. Compound 20’s propyl chain improved potency over compound 19’s ethyl chain, suggesting the target’s propyl linker may optimize binding .

- Anticonvulsants (): Piperazine’s nitrogen atoms likely engage in hydrogen bonding with ion channels, but imide termini limit cross-reactivity with kinase targets. The target’s carboxamide group may shift specificity toward kinases .

Biological Activity

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)cyclopropanecarboxamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly against infectious diseases such as tuberculosis. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Target Organism

The primary target of this compound is Mycobacterium tuberculosis , the causative agent of tuberculosis.

Mode of Action

The compound inhibits the growth of M. tuberculosis by interfering with essential biochemical pathways. It is believed to disrupt cell wall synthesis and metabolic processes critical for bacterial survival. The specific interaction with bacterial enzymes has not been fully elucidated but is under investigation.

Pharmacokinetics

Research indicates that this compound exhibits significant bioactivity:

- Inhibitory Concentrations : The 50% inhibitory concentration (IC50) values against M. tuberculosis range from 135 to 218 µM, suggesting moderate potency in inhibiting bacterial growth .

Case Studies and Research Findings

- Antitubercular Activity : A study demonstrated that the compound effectively reduced the viability of M. tuberculosis in vitro, showcasing its potential as a therapeutic agent against drug-resistant strains .

- Comparative Analysis : When compared to other piperazine derivatives, this compound exhibited superior activity against M. tuberculosis, highlighting its unique structural attributes that enhance its pharmacological profile .

- Synergistic Effects : Research has indicated that combining this compound with existing antitubercular drugs may produce synergistic effects, potentially lowering the required doses and minimizing side effects .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Pyrazine ring | Moderate anti-tubercular activity |

| N-(3-(4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide | Isonicotinamide group | High anti-tubercular activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.